2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in the development of therapeutic agents.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit a broad range of biological activities . They have been reported to interact with various targets such as IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
It has been observed that certain imidazo[4,5-b]pyridine derivatives stabilize in the binding site by forming a π–π bond with pro87 . Additionally, some compounds form an extra H-bond with Arg144 .
Biochemical Pathways
It’s known that ikk-ɛ and tbk1, potential targets of imidazo[4,5-b]pyridine derivatives, play a crucial role in activating the nf-kappab pathway , which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption and distribution.
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups of the imidazopyridine compound .
Molecular Mechanism
It is known that imidazopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[4,5-b]pyridine core. The piperidine ring is then introduced through subsequent reactions.
For example, the reaction of 2-aminopyridine with a ketoaldehyde dimethyl acetal in the presence of catalytic amounts of p-toluenesulfonic acid in toluene can yield the desired imidazo[4,5-b]pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the imidazo[4,5-b]pyridine scaffold.
Scientific Research Applications
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with a similar core structure but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Explored for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZBCAOLXXHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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